molecular formula C59H112ClN7O4 B12100612 N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride CAS No. 464926-03-2

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride

Cat. No.: B12100612
CAS No.: 464926-03-2
M. Wt: 1019.0 g/mol
InChI Key: MMCWZBGKEVTYMN-NYPCEYFXSA-N
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Description

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amines, amides, and ether linkages, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride involves several steps:

    Formation of the amide bond: The initial step involves the reaction of 3,4-bis[(Z)-octadec-9-enoxy]benzoic acid with N-(2-aminoethyl)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanamide under dehydrating conditions to form the amide bond.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would include:

    Bulk synthesis: Utilizing large reactors to carry out the multi-step synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the compound.

    Quality control: Implementing rigorous testing protocols to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide
  • **N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrobromide

Uniqueness

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to interact with specific molecular targets sets it apart from other similar compounds.

Properties

CAS No.

464926-03-2

Molecular Formula

C59H112ClN7O4

Molecular Weight

1019.0 g/mol

IUPAC Name

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride

InChI

InChI=1S/C59H111N7O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-69-56-41-40-54(53-57(56)70-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58(67)64-46-47-65-59(68)55(63-45-36-42-60)39-35-48-66(49-37-43-61)50-38-44-62;/h17-20,40-41,53,55,63H,3-16,21-39,42-52,60-62H2,1-2H3,(H,64,67)(H,65,68);1H/b19-17-,20-18-;/t55-;/m0./s1

InChI Key

MMCWZBGKEVTYMN-NYPCEYFXSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)[C@H](CCCN(CCCN)CCCN)NCCCN)OCCCCCCCC/C=C\CCCCCCCC.Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C(CCCN(CCCN)CCCN)NCCCN)OCCCCCCCCC=CCCCCCCCC.Cl

Origin of Product

United States

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